Biochemical Potency: Friluglanstat IC₅₀ 6.6 nM vs. PF‑9184 16.5 nM (2.5‑Fold Higher Potency in Human mPGES‑1 Enzyme Assay)
Friluglanstat inhibits recombinant human mPGES‑1 with an IC₅₀ of 6.6 nM (pIC₅₀ 8.18) in a microsomal enzyme assay using CHO‑K1 cells transiently expressing the human enzyme [1]. Under comparable biochemical conditions, the structurally distinct mPGES‑1 inhibitor PF‑9184 exhibits an IC₅₀ of 16.5 ± 3.8 nM against recombinant human mPGES‑1 [2]. This represents a 2.5‑fold improvement in biochemical potency for Friluglanstat relative to PF‑9184, a commonly cited comparator in the mPGES‑1 literature.
| Evidence Dimension | Biochemical potency: inhibition of recombinant human mPGES‑1 enzyme activity |
|---|---|
| Target Compound Data | IC₅₀ 6.6 nM (pIC₅₀ 8.18) |
| Comparator Or Baseline | PF‑9184: IC₅₀ 16.5 ± 3.8 nM |
| Quantified Difference | 2.5‑fold lower IC₅₀ (higher potency) |
| Conditions | Human mPGES‑1 microsomes from CHO‑K1 cells; PGH₂ substrate at 1 µM; 4°C incubation |
Why This Matters
Lower biochemical IC₅₀ in a human enzyme system translates to reduced compound consumption in in vitro studies and may enable lower dosing in cell‑based assays.
- [1] ChEMBL/GtoPdb. Activity data for friluglanstat (CHEMBL3934885): IC₅₀ 6.6 nM against human mPGES‑1 in CHO‑K1 microsomes. Data extracted from US9216968B2. View Source
- [2] Mbalaviele G, et al. Distinction of microsomal prostaglandin E synthase‑1 (mPGES‑1) inhibition from cyclooxygenase‑2 inhibition in cells using a novel, selective mPGES‑1 inhibitor. Biochem Pharmacol. 2010;79(10):1445‑1454. View Source
